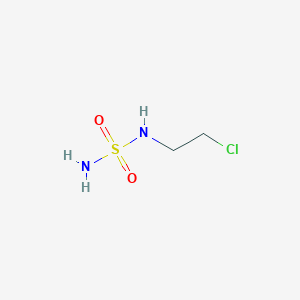
N-(2-Chloroethyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)sulfamide: is an organic compound characterized by the presence of a sulfamide group attached to a 2-chloroethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Chloroethyl)sulfamide typically begins with 2-chloroethylamine and sulfamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial methods for producing this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)sulfamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonamides and other oxidized derivatives.
Condensation Products: Condensation reactions can yield imines and related compounds
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds:
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents
Cancer Research: N-(2-Chloroethyl)sulfamide derivatives are explored for their potential use in cancer therapy, particularly in the development of chemotherapeutic agents
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Chemical Intermediates: It serves as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
Molecular Targets and Pathways:
DNA Alkylation: N-(2-Chloroethyl)sulfamide and its derivatives can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. .
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)sulfamide: This compound is structurally similar but contains two 2-chloroethyl groups.
N-(2-Chloroethyl)-N-nitrososulfamide: This derivative is used in cancer research for its potential as a chemotherapeutic agent.
Uniqueness:
Versatility: N-(2-Chloroethyl)sulfamide is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Eco-Friendly Synthesis: The development of green synthesis methods for this compound highlights its potential for sustainable industrial applications
Propriétés
Numéro CAS |
154743-06-3 |
|---|---|
Formule moléculaire |
C2H7ClN2O2S |
Poids moléculaire |
158.61 g/mol |
Nom IUPAC |
1-chloro-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7) |
Clé InChI |
FBWDWHONCBKETG-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















